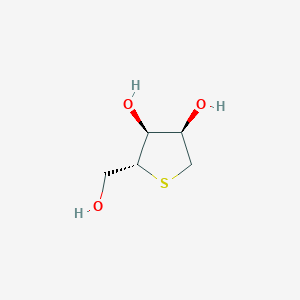

(2R,3S,4R)-2-(hydroxymethyl)tetrahydrothiophene-3,4-diol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R,3S,4R)-2-(hydroxymethyl)thiolane-3,4-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3S/c6-1-4-5(8)3(7)2-9-4/h3-8H,1-2H2/t3-,4+,5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLVSFIRYIVAVKW-LMVFSUKVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(S1)CO)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H](S1)CO)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Structural Analysis of (2R,3S,4R)-2-(hydroxymethyl)tetrahydrothiophene-3,4-diol

This guide provides a comprehensive technical overview of the structural analysis of (2R,3S,4R)-2-(hydroxymethyl)tetrahydrothiophene-3,4-diol, a purine nucleoside analog with significant potential in oncological research.[1][2][3] Designed for researchers, scientists, and professionals in drug development, this document delves into the core analytical techniques required to unequivocally determine and characterize the molecular structure of this thiosugar. The methodologies outlined herein are grounded in established scientific principles and best practices to ensure data integrity and reproducibility.

Introduction: The Significance of this compound

This compound, with the molecular formula C₅H₁₀O₃S, is a fascinating molecule that holds promise as an antimetabolite in cancer therapy.[3][4] As a purine nucleoside analog, its mechanism of action is believed to involve the inhibition of DNA synthesis and the induction of apoptosis in rapidly proliferating cancer cells.[1][3][5] The precise stereochemistry of the molecule is critical to its biological activity, necessitating a rigorous and multifaceted approach to its structural elucidation. This guide will detail the key analytical workflows for confirming the identity, purity, and three-dimensional structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₁₀O₃S | PubChem[4] |

| Molecular Weight | 150.20 g/mol | MedChemExpress[3] |

| CAS Number | 190315-43-6 | MedChemExpress[3] |

| Appearance | Predicted: White to off-white solid | N/A |

| Solubility | Soluble in water (62.5 mg/mL) | MedChemExpress[3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Structure

NMR spectroscopy is the cornerstone of structural analysis for organic molecules, providing detailed information about the chemical environment of each atom. For this compound, both ¹H and ¹³C NMR are indispensable.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum will reveal the number of different types of protons and their connectivity. Based on the structure and data from analogous tetrahydrothiophene derivatives, the following proton signals are anticipated.[1][4][6][7]

Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |

| H2 | ~4.0 - 4.2 | Doublet of doublets (dd) | J(H2,H3) ≈ 4-6 Hz, J(H2,CH₂) ≈ 5-7 Hz | Adjacent to the sulfur atom and a hydroxyl-bearing carbon, leading to a downfield shift. |

| H3 | ~3.8 - 4.0 | Triplet (t) | J(H3,H2) ≈ 4-6 Hz, J(H3,H4) ≈ 4-6 Hz | Attached to a carbon bearing a hydroxyl group. |

| H4 | ~3.9 - 4.1 | Triplet (t) | J(H4,H3) ≈ 4-6 Hz, J(H4,H5) ≈ 5-7 Hz | Attached to a carbon bearing a hydroxyl group. |

| H5 (α) | ~2.8 - 3.0 | Doublet of doublets (dd) | J(H5α,H5β) ≈ 12-14 Hz, J(H5α,H4) ≈ 5-7 Hz | Protons on the carbon adjacent to the sulfur atom. |

| H5 (β) | ~2.6 - 2.8 | Doublet of doublets (dd) | J(H5β,H5α) ≈ 12-14 Hz, J(H5β,H4) ≈ 7-9 Hz | Diastereotopic protons due to the chiral centers. |

| -CH₂OH | ~3.5 - 3.7 | Multiplet (m) | Protons of the hydroxymethyl group. | |

| -OH | Variable | Broad singlet (br s) | Chemical shift is dependent on solvent and concentration. |

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will confirm the carbon framework of the molecule. Based on data for thiosugars and related polyols, the following chemical shifts are predicted.[8][9][10][11]

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2 | ~60 - 65 | Carbon attached to the sulfur atom and the hydroxymethyl group. |

| C3 | ~70 - 75 | Carbon bearing a hydroxyl group. |

| C4 | ~70 - 75 | Carbon bearing a hydroxyl group. |

| C5 | ~30 - 35 | Carbon adjacent to the sulfur atom. |

| -CH₂OH | ~60 - 65 | Carbon of the hydroxymethyl group. |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

-

2D NMR Experiments: To unequivocally assign all proton and carbon signals and confirm the stereochemistry, perform two-dimensional NMR experiments, including:

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is crucial for confirming the relative stereochemistry.

-

Caption: NMR Spectroscopy Experimental Workflow.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.

Expected Fragmentation Pattern

Upon ionization in the mass spectrometer, this compound is expected to produce a molecular ion peak ([M]⁺ or [M+H]⁺) and several characteristic fragment ions.[12][13][14][15][16]

Table 4: Predicted Mass Spectrometry Fragments

| m/z Value | Proposed Fragment | Rationale for Fragmentation |

| 151 | [M+H]⁺ | Protonated molecular ion (in ESI+). |

| 149 | [M-H]⁻ | Deprotonated molecular ion (in ESI-). |

| 133 | [M-H₂O+H]⁺ | Loss of a water molecule. |

| 119 | [M-CH₂OH+H]⁺ | Loss of the hydroxymethyl radical. |

| 103 | [M-H₂O-CH₂OH+H]⁺ | Sequential loss of water and hydroxymethyl radical. |

| 91 | [C₄H₇S]⁺ | Cleavage of the tetrahydrothiophene ring. |

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile/water).

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.

-

Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule.

-

MS¹ Analysis: Acquire a full scan mass spectrum to determine the accurate mass of the molecular ion.

-

MS² (Tandem MS) Analysis: Select the molecular ion for collision-induced dissociation (CID) to generate a fragmentation spectrum, which can be used to confirm the structure.

Caption: Mass Spectrometry Experimental Workflow.

X-ray Crystallography: Unambiguous Determination of Stereochemistry

For an unambiguous determination of the absolute stereochemistry, single-crystal X-ray crystallography is the gold standard.[3][7] This technique provides a three-dimensional model of the molecule as it exists in the crystalline state.

Crystallization Protocol

Growing high-quality single crystals of small, polar molecules can be challenging. The following methods are recommended.[3][17][18][19][20]

-

Solvent Selection: Screen a range of polar solvents in which the compound has moderate solubility (e.g., water, ethanol, isopropanol, acetonitrile).

-

Slow Evaporation: Prepare a saturated solution of the compound and allow the solvent to evaporate slowly at a constant temperature.

-

Vapor Diffusion:

-

Hanging Drop: Place a drop of the concentrated sample solution on a siliconized coverslip and invert it over a reservoir containing a precipitant solution.

-

Sitting Drop: Place a drop of the concentrated sample solution in a well next to a larger reservoir of precipitant.

-

-

Solvent Layering: Carefully layer a less polar solvent (in which the compound is insoluble) on top of a concentrated solution of the compound in a more polar solvent.

Data Collection and Structure Refinement

-

Crystal Mounting: Mount a suitable single crystal on a goniometer head.

-

Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods, and refine the structural model to obtain accurate bond lengths, bond angles, and the absolute configuration.

Caption: X-ray Crystallography Experimental Workflow.

Biological Context: Mechanism of Action as a Nucleoside Analog

This compound is classified as a purine nucleoside analog, a class of compounds known for their anticancer properties.[1][3][5][21][22][23] The proposed mechanism of action involves cellular uptake and subsequent phosphorylation to its active triphosphate form. This activated analog can then interfere with nucleic acid metabolism in two primary ways:

-

Inhibition of DNA Polymerase: The triphosphate analog can act as a competitive inhibitor of DNA polymerase, thereby halting DNA replication.

-

Incorporation into DNA: The analog can be incorporated into the growing DNA strand, leading to chain termination and the induction of apoptosis.

Caption: Proposed Mechanism of Action Pathway.

Conclusion

The structural analysis of this compound requires a synergistic application of advanced analytical techniques. NMR spectroscopy provides the foundational map of the molecular structure, mass spectrometry confirms the molecular weight and offers clues to its composition, and X-ray crystallography delivers the definitive three-dimensional structure, including the absolute stereochemistry. A thorough understanding of its structure is paramount for elucidating its biological mechanism and for the rational design of more potent and selective anticancer agents.

References

- 1. ac1.hhu.de [ac1.hhu.de]

- 2. benchchem.com [benchchem.com]

- 3. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. researchgate.net [researchgate.net]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Determination of the DNA sugar pucker using 13C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. whitman.edu [whitman.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. article.sapub.org [article.sapub.org]

- 17. journals.iucr.org [journals.iucr.org]

- 18. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 19. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 20. journals.iucr.org [journals.iucr.org]

- 21. Metabolism, Biochemical Actions, and Chemical Synthesis of Anticancer Nucleosides, Nucleotides, and Base Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 22. imtm.cz [imtm.cz]

- 23. Frontiers | Advanced prodrug strategies in nucleoside analogues targeting the treatment of gastrointestinal malignancies [frontiersin.org]

The Ascendant Therapeutic Potential of Tetrahydrothiophene Derivatives: A Technical Guide to Their Biological Activities

Foreword: Unveiling the Therapeutic Promise of a Saturated Scaffold

For decades, the aromatic thiophene ring has been a cornerstone in medicinal chemistry, gracing the structures of numerous blockbuster drugs.[1] However, its saturated counterpart, the tetrahydrothiophene scaffold, has remained comparatively underexplored. This guide ventures into this promising frontier, providing an in-depth technical exploration of the diverse biological activities of tetrahydrothiophene derivatives. We will dissect their anticancer, antibacterial, and anti-inflammatory properties, not merely by listing findings, but by delving into the causal relationships between chemical structure, biological mechanism, and experimental validation. This document is crafted for researchers, scientists, and drug development professionals, offering a synthesis of technical data and field-proven insights to empower the next generation of therapeutic innovation.

Chapter 1: The Anticancer Landscape of Tetrahydrothiophene Derivatives

The quest for novel anticancer agents with improved efficacy and reduced side effects is a perpetual endeavor in oncological research. Tetrahydrothiophene derivatives have emerged as a compelling class of molecules, demonstrating significant cytotoxic and cytostatic effects across a range of cancer cell lines.[2][3] This chapter will elucidate the mechanistic underpinnings of their anticancer activity and provide a framework for their experimental evaluation.

Mechanistic Insights: Orchestrating Cell Death and Inhibiting Proliferation

The anticancer prowess of tetrahydrothiophene derivatives stems from their ability to intervene in critical cellular processes, primarily through the induction of apoptosis, disruption of the cell cycle, and inhibition of key oncogenic enzymes.

1.1.1. Induction of Apoptosis: A Controlled Demolition of Cancer Cells

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. Several tetrahydrobenzo[b]thiophene derivatives have been shown to trigger this process in cancer cells.[2][4] The intrinsic apoptotic pathway is a key target. This is often initiated by cellular stress, leading to changes in the mitochondrial membrane potential and the release of pro-apoptotic factors.

One notable mechanism involves the upregulation of the pro-apoptotic protein Bax and the activation of initiator caspase-9 and executioner caspase-3.[2][4] Bax promotes the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c, which in turn activates caspase-9. Activated caspase-9 then cleaves and activates caspase-3, the primary executioner of apoptosis, which dismantles the cell by degrading cellular proteins.[5]

Furthermore, some thiophene derivatives have been observed to induce the generation of reactive oxygen species (ROS), which can trigger mitochondrial depolarization and initiate the apoptotic cascade.[5][6]

Diagram: Intrinsic Apoptotic Pathway Induced by Tetrahydrothiophene Derivatives

Caption: Intrinsic apoptosis pathway activated by tetrahydrothiophene derivatives.

1.1.2. Cell Cycle Arrest: Halting Uncontrolled Proliferation

The cell cycle is a tightly regulated process that governs cell division. Cancer cells often exhibit dysregulation of the cell cycle, leading to uncontrolled proliferation. Certain tetrahydrothiophene derivatives have demonstrated the ability to induce cell cycle arrest at specific checkpoints, thereby preventing cancer cells from dividing.[3][7]

For instance, some derivatives have been shown to cause an accumulation of cells in the G2/M phase of the cell cycle.[3] This suggests an interference with the processes leading up to and including mitosis. Another point of intervention is the G1 phase, where some compounds have been found to induce arrest, preventing the initiation of DNA synthesis.[7][8] This disruption of the cell cycle progression is a key component of their antiproliferative effects.

1.1.3. Enzyme Inhibition: Targeting the Engines of Cancer

The aberrant activity of various enzymes, particularly kinases, is a hallmark of many cancers. Tetrahydrothiophene derivatives have been identified as inhibitors of several key oncogenic kinases.

-

Tyrosine Kinases (TKs): Some tetrahydrobenzo[b]thiophene compounds have shown potent inhibitory activity against tyrosine kinases.[2][9] TKs are critical components of signaling pathways that regulate cell growth, proliferation, and survival. By blocking the activity of these enzymes, these derivatives can effectively shut down cancer-promoting signals.

-

Tubulin Polymerization: The protein tubulin is the building block of microtubules, which are essential for cell division (mitosis). Certain benzyl urea tetrahydrobenzo[b]thiophene derivatives have been identified as tubulin polymerization destabilizers, leading to mitotic arrest and subsequent apoptosis.[3]

Experimental Evaluation of Anticancer Activity

A systematic and rigorous experimental approach is essential to validate the anticancer potential of novel tetrahydrothiophene derivatives. The following protocols outline key assays for assessing cytotoxicity and elucidating the mechanism of action.

1.2.1. In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of a compound.[10][11]

Experimental Protocol: MTT Assay

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the tetrahydrothiophene derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Cytotoxicity of Tetrahydrobenzo[b]thiophene Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 1 | HepG2 | 6-16 | [2] |

| Compound 5 | HepG2 | 6-16 | [2] |

| Compound 12 | HepG2 | 6-16 | [2] |

| BU17 | A549 | Not specified | [3] |

| Compound 11 | PC3 | Not specified | [4] |

| Compound 12 | PC3 | Not specified | [4] |

Chapter 2: Antibacterial Efficacy of Tetrahydrothiophene Scaffolds

The rise of antibiotic-resistant bacteria poses a significant threat to global health. The discovery of new antibacterial agents with novel mechanisms of action is therefore of paramount importance. Tetrahydrothiophene derivatives, particularly tetrahydrobenzothiophenes, have demonstrated promising activity against a range of Gram-positive and Gram-negative bacteria.[12][13][14]

Mechanisms of Antibacterial Action

The antibacterial effects of tetrahydrothiophene derivatives appear to be multifaceted, with evidence pointing towards the disruption of bacterial membranes and potential inhibition of essential bacterial enzymes.

2.1.1. Compromising the Bacterial Cell Envelope

The bacterial cell envelope is a critical structure for maintaining cell integrity and viability. Some thiophene derivatives have been shown to increase the permeability of the bacterial membrane.[15][16] This disruption can lead to the leakage of essential cellular components and ultimately, cell death. This mechanism is particularly relevant for combating Gram-negative bacteria, which possess a protective outer membrane.

2.1.2. Targeting Bacterial Virulence

Instead of directly killing bacteria, an alternative strategy is to target their virulence factors, which are molecules that enable bacteria to cause disease. Some 2-amino-3-acyl-tetrahydrobenzothiophene derivatives have been identified as inhibitors of pili-dependent biofilm formation in uropathogenic Escherichia coli.[17] Pili are hair-like appendages that bacteria use to attach to host cells and form biofilms, which are communities of bacteria that are more resistant to antibiotics. By preventing pili formation, these compounds can reduce the ability of bacteria to cause infection.

Diagram: Antibacterial Mechanisms of Tetrahydrothiophene Derivatives

Caption: Mechanisms of antibacterial action of tetrahydrothiophene derivatives.

Evaluation of Antibacterial Activity

The antibacterial efficacy of tetrahydrothiophene derivatives is primarily assessed by determining their Minimum Inhibitory Concentration (MIC).

2.2.1. Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[18][19][20][21][22]

Experimental Protocol: Broth Microdilution for MIC Determination

-

Preparation of Compound Dilutions: Prepare a series of two-fold dilutions of the tetrahydrothiophene derivative in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a growth control (broth and inoculum without compound) and a sterility control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Data Presentation: Antibacterial Activity of Tetrahydrobenzothiophene Derivatives

| Compound | E. coli (MIC, µM) | P. aeruginosa (MIC, µM) | Salmonella (MIC, µM) | S. aureus (MIC, µM) | Reference |

| 3b | 1.11 | 1.00 | 0.54 | 1.11 | [12][13] |

| 3f | 0.64 - 1.11 | - | - | - | [12] |

| 3c | - | 0.61 - 1.00 | - | - | [12] |

| 3j | - | 0.61 - 1.00 | - | - | [12] |

| 3k | - | 0.61 - 1.00 | 0.54 - 0.73 | - | [12] |

Chapter 3: Anti-inflammatory Properties of Tetrahydrothiophene Derivatives

Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Tetrahydrothiophene derivatives have demonstrated significant anti-inflammatory potential, suggesting their utility in the development of novel anti-inflammatory therapeutics.[19][23][24][25][26]

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of these compounds are primarily attributed to their ability to modulate key inflammatory pathways and enzymes.

3.1.1. Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes

The COX and LOX enzymes are central to the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.[1][19][23][24][26][27][28][29][30] Several thiophene derivatives have been shown to inhibit these enzymes, thereby reducing the inflammatory response. The anti-inflammatory activity of some 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives has been linked to their ability to activate the NRF2 pathway.[25]

3.1.2. Modulation of Inflammatory Signaling Pathways

The NF-κB and MAPK signaling pathways play a crucial role in regulating the expression of pro-inflammatory genes.[31] Certain tetrahydrobenzo[3][32]thieno[2,3-d]pyrimidine derivatives have been shown to exert their anti-inflammatory effects by inhibiting the activation of these pathways in macrophages.[31] This leads to a reduction in the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines.

Diagram: Anti-inflammatory Signaling Pathways

Caption: Inhibition of NF-κB and MAPK pathways by tetrahydrothiophene derivatives.

Evaluation of Anti-inflammatory Activity

The anti-inflammatory properties of tetrahydrothiophene derivatives can be assessed using both in vitro and in vivo models.

3.2.1. In Vivo Anti-inflammatory Assessment: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model in rodents is a widely used and well-established assay for evaluating the in vivo anti-inflammatory activity of novel compounds.[24][32][33][34][35]

Experimental Protocol: Carrageenan-Induced Paw Edema

-

Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week before the experiment.

-

Compound Administration: Administer the tetrahydrothiophene derivative orally or intraperitoneally to the test group of animals. The control group receives the vehicle. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.

-

Induction of Edema: After a specific time (e.g., 30-60 minutes) following compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or a digital caliper at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.

Conclusion: A Scaffold with a Bright Therapeutic Future

This guide has provided a comprehensive overview of the significant biological activities of tetrahydrothiophene derivatives, with a focus on their anticancer, antibacterial, and anti-inflammatory potential. The mechanistic insights and detailed experimental protocols presented herein are intended to serve as a valuable resource for researchers dedicated to the discovery and development of novel therapeutics. The versatility of the tetrahydrothiophene scaffold, coupled with the promising biological activities of its derivatives, underscores its importance as a privileged structure in modern medicinal chemistry. Further exploration of structure-activity relationships and in-depth mechanistic studies will undoubtedly unlock the full therapeutic potential of this remarkable class of compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Novel Tetrahydrobenzo [b] Thiophene Compounds Exhibit Anticancer Activity through Enhancing Apoptosis and Inhibiting Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer Activities of New N-hetaryl-2-cyanoacetamide Derivatives Incorporating 4,5,6,7-Tetrahydrobenzo[b]thiophene Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. researchgate.net [researchgate.net]

- 9. benthamscience.com [benthamscience.com]

- 10. benchchem.com [benchchem.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. clyte.tech [clyte.tech]

- 13. Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benthamdirect.com [benthamdirect.com]

- 15. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 16. researchgate.net [researchgate.net]

- 17. Syntheses and biological evaluation of 2-amino-3-acyl-tetrahydrobenzothiophene derivatives; antibacterial agents with antivirulence activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 19. Broth Microdilution | MI [microbiology.mlsascp.com]

- 20. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 21. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 22. bio-protocol.org [bio-protocol.org]

- 23. benchchem.com [benchchem.com]

- 24. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 27. Synthesis, in vivo anti-inflammatory, COX-1/COX-2 and 5-LOX inhibitory activities of new 2,3,4-trisubstituted thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Synthetic approaches and therapeutic potential of thiophene derivatives as COX and LOX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Efficient synthesis and 5-LOX/COX-inhibitory activity of some 3-hydroxybenzo[b]thiophene-2-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. mdpi.com [mdpi.com]

- 32. inotiv.com [inotiv.com]

- 33. bio-protocol.org [bio-protocol.org]

- 34. bio-protocol.org [bio-protocol.org]

- 35. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

The Dawn of Rational Drug Design: A Technical Guide to the Discovery and History of Purine Nucleoside Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The journey of purine nucleoside analogs from their initial synthesis to their established role in modern medicine represents a paradigm shift in drug discovery. This guide provides a comprehensive technical overview of the history, discovery, and development of these pivotal therapeutic agents. We delve into the foundational principles of rational drug design that led to their creation, explore the intricate mechanisms of action of key analogs, and present detailed experimental methodologies and quantitative data to inform and empower researchers in the field. This document serves as an in-depth resource, chronicling the scientific milestones and providing practical insights for the continued development of this critical class of drugs.

Introduction: From Trial and Error to Targeted Therapy

Prior to the mid-20th century, drug discovery was largely a process of serendipity and empirical screening. The groundbreaking work of George Hitchings and Gertrude Elion at the Burroughs Wellcome company (now part of GlaxoSmithKline) revolutionized this approach.[1][2] They pioneered the concept of "rational drug design," which involves understanding the fundamental biochemical processes of disease and creating molecules that can specifically interfere with them.[2][3] Their focus on nucleic acid metabolism, particularly the role of purines in cell growth, laid the groundwork for the development of purine nucleoside analogs.[1][4]

Hitchings and Elion hypothesized that by creating structural analogs of natural purines—adenine and guanine—they could trick cells, particularly rapidly dividing cancer cells or pathogens, into taking up these fraudulent building blocks.[1][2] This would disrupt DNA and RNA synthesis, leading to cell death or inhibition of replication.[5] This targeted approach was a departure from the less precise methods of the time and ushered in an era of mechanism-based drug development.[2]

The First Breakthroughs: Anticancer Purine Analogs

The initial success of Hitchings and Elion's rational drug design strategy came in the field of oncology. By systematically modifying the purine ring, they synthesized a series of compounds with potent antileukemic activity.[1][6]

6-Mercaptopurine (6-MP) and Thioguanine

In 1951, by replacing the 6-hydroxyl group of hypoxanthine and guanine with a thiol group, Elion and Hitchings created 6-mercaptopurine (6-MP) and 6-thioguanine, respectively.[6][7] These compounds proved to be effective in treating acute leukemias.[1][6] The remarkable efficacy of 6-MP in inducing remissions in childhood acute lymphoblastic leukemia led to its rapid approval by the U.S. Food and Drug Administration (FDA) in 1953.[7]

The mechanism of action of these thiopurines involves their intracellular conversion to the corresponding ribonucleotides, which then exert their cytotoxic effects through multiple pathways.[8][9]

Mechanism of Action of 6-Mercaptopurine:

dot digraph "6-Mercaptopurine Mechanism of Action" { graph [fontname="Arial", fontsize=12, layout=dot, rankdir=LR, splines=ortho, nodesep=0.5, size="7.6,5"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.1,0.1"]; edge [fontname="Arial", fontsize=9, arrowhead=vee, color="#4285F4"];

"6-MP" [label="6-Mercaptopurine", fillcolor="#F1F3F4", fontcolor="#202124"]; "HGPRT" [label="HGPRT", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "TIMP" [label="Thioinosine Monophosphate (TIMP)", fillcolor="#F1F3F4", fontcolor="#202124"]; "MTIMP" [label="Methylated TIMP (MTIMP)", fillcolor="#F1F3F4", fontcolor="#202124"]; "Purine_Synthesis" [label="De Novo Purine Synthesis", shape=cds, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "DNA_RNA_Synthesis" [label="DNA/RNA Synthesis", shape=cds, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Inhibition1" [shape=point, style=invis]; "Inhibition2" [shape=point, style=invis];

"6-MP" -> "HGPRT" [label="Metabolized by"]; "HGPRT" -> "TIMP"; "TIMP" -> "MTIMP" [label="Methylation"]; "TIMP" -> "Inhibition1" [dir=none]; "Inhibition1" -> "Purine_Synthesis" [label="Inhibits"]; "MTIMP" -> "Inhibition2" [dir=none]; "Inhibition2" -> "Purine_Synthesis" [label="Inhibits"]; "Purine_Synthesis" -> "DNA_RNA_Synthesis" [label="Leads to"]; } caption [label="Mechanism of 6-Mercaptopurine Action", fontname="Arial", fontsize=10]; }

Experimental Protocol: Synthesis of 6-Mercaptopurine

A common laboratory synthesis of 6-mercaptopurine involves the reaction of hypoxanthine with phosphorus pentasulfide.[8]

Materials:

-

Hypoxanthine

-

Phosphorus pentasulfide (P₄S₁₀)

-

Tetralin (as solvent)

-

Heating apparatus with temperature control

-

Reaction vessel with reflux condenser

-

Filtration apparatus

-

Recrystallization solvents

Procedure:

-

In a suitable reaction vessel, combine hypoxanthine and an excess of phosphorus pentasulfide in tetralin.[8]

-

Heat the mixture to approximately 200°C under reflux for several hours.[8]

-

Monitor the reaction for completion (e.g., by thin-layer chromatography).

-

After cooling, the crude 6-mercaptopurine can be isolated by filtration.

-

Purify the product by recrystallization from an appropriate solvent.

Expanding the Arsenal: Antiviral Purine Nucleoside Analogs

The principles of rational drug design were subsequently applied to the development of antiviral agents, leading to some of the most successful drugs in this class.

Vidarabine (Ara-A)

The discovery of vidarabine (ara-A) was inspired by the isolation of unusual nucleosides, spongothymidine and spongouridine, from the Caribbean sponge Tethya crypta in the 1950s.[10] These compounds contained D-arabinose instead of the usual D-ribose sugar.[10] This led to the synthesis of vidarabine, an analog of adenosine with an arabinose sugar moiety.[8][10] Although initially intended as an anticancer drug, its antiviral activity was first described in 1964.[10][11] Vidarabine was the first systemically administered nucleoside analog antiviral and was licensed for the treatment of systemic herpes virus infections.[10][11]

Mechanism of Action of Vidarabine:

dot digraph "Vidarabine Mechanism of Action" { graph [fontname="Arial", fontsize=12, layout=dot, rankdir=LR, splines=ortho, nodesep=0.5, size="7.6,5"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.1,0.1"]; edge [fontname="Arial", fontsize=9, arrowhead=vee, color="#34A853"];

"Vidarabine" [label="Vidarabine (Ara-A)", fillcolor="#F1F3F4", fontcolor="#202124"]; "Cellular_Kinases" [label="Cellular Kinases", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "Ara-ATP" [label="Vidarabine Triphosphate (Ara-ATP)", fillcolor="#F1F3F4", fontcolor="#202124"]; "Viral_DNA_Polymerase" [label="Viral DNA Polymerase", shape=cds, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "DNA_Elongation" [label="Viral DNA Elongation", shape=cds, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Vidarabine" -> "Cellular_Kinases" [label="Phosphorylation"]; "Cellular_Kinases" -> "Ara-ATP"; "Ara-ATP" -> "Viral_DNA_Polymerase" [label="Competitive Inhibition of dATP"]; "Viral_DNA_Polymerase" -> "DNA_Elongation" [label="Incorporation into Viral DNA"]; "DNA_Elongation" -> "DNA_Elongation" [label="Chain Termination", style=dashed, color="#EA4335"]; } caption [label="Vidarabine's Antiviral Mechanism", fontname="Arial", fontsize=10]; }

Pharmacokinetic Properties of Vidarabine:

| Parameter | Value | Reference |

| Half-life | ~60 minutes | [3] |

| Protein Binding | 24-38% | [3] |

| Metabolism | Rapidly deaminated to arabinosylhypoxanthine (Ara-Hx) | [12] |

| Excretion | Primarily renal | [12] |

Acyclovir

The discovery of acyclovir in 1974 at Burroughs Wellcome was a landmark in antiviral therapy.[12] It is a synthetic acyclic purine nucleoside analog of guanosine.[13] Acyclovir exhibits high selectivity and low cytotoxicity, making it a highly effective treatment for infections caused by herpes simplex virus (HSV) and varicella-zoster virus (VZV).[12][14][15] Its development was a direct result of the rational drug design principles established by Elion and Hitchings, for which Elion was a co-recipient of the 1988 Nobel Prize in Medicine.[2][14]

The remarkable selectivity of acyclovir stems from its mechanism of activation. It is preferentially phosphorylated by a viral-encoded thymidine kinase, an enzyme not present in uninfected cells.[12] This initial phosphorylation is the rate-limiting step for its activation.[12]

Experimental Protocol: Synthesis of Acyclovir

One common synthesis method for acyclovir involves the alkylation of guanine.[16][17]

Materials:

-

Guanine

-

1-Benzoyloxy-2-chloromethoxyethane

-

Triethylamine

-

Hexamethyldisilazane (for protection of guanine)

-

Methanol

-

Ammonia

-

Reaction vessel with stirrer

-

Filtration and purification apparatus

Procedure:

-

Protect the hydroxyl and amino groups of guanine by reacting it with hexamethyldisilazane to form a trimethylsilyl derivative.[17]

-

Alkylate the protected guanine with 1-benzoyloxy-2-chloromethoxyethane in the presence of triethylamine.[17]

-

Hydrolyze the resulting intermediate with water to isolate 9-(2-benzoyloxymethoxymethyl)guanine.[17]

-

Remove the benzoyl protecting group by treating the product with a methanol solution of ammonia to yield acyclovir.[17]

Pharmacokinetic Properties of Acyclovir:

| Parameter | Value | Reference |

| Oral Bioavailability | 10-20% (decreases with increasing dose) | |

| Plasma Protein Binding | 9-33% | |

| Plasma Elimination Half-life | 2.5-3.3 hours | |

| Metabolism | Minimally metabolized | [14] |

| Excretion | Primarily unchanged in urine | [14] |

The Next Generation: Analogs for Hematologic Malignancies and Autoimmune Diseases

Building on the success of the early purine analogs, subsequent research focused on developing compounds with improved efficacy, better pharmacokinetic profiles, and broader therapeutic applications. This led to the development of drugs like fludarabine and cladribine.

Fludarabine

Fludarabine is a fluorinated purine nucleoside analog that has become a cornerstone in the treatment of chronic lymphocytic leukemia (CLL).[18][19] It is also used in non-myeloablative conditioning regimens for hematopoietic cell transplantation due to its potent immunosuppressive activity.[18]

Clinical Trial Data for Fludarabine in Chronic Lymphocytic Leukemia:

| Study/Trial | Treatment Arms | Key Findings | Reference |

| US Intergroup Trial E2997 | Fludarabine vs. Fludarabine + Cyclophosphamide | Combination therapy showed significantly higher complete response (23.4% vs. 4.6%) and overall response rates (74.3% vs. 59.5%). | [9][20] |

| French Cooperative Group Phase III | Fludarabine vs. CAP (Cyclophosphamide, Doxorubicin, Prednisone) | Fludarabine demonstrated higher overall and complete response rates in both first- and second-line treatment. | [18] |

Cladribine

Cladribine is another important purine nucleoside analog used in the treatment of hematologic malignancies, particularly hairy cell leukemia (HCL).[4][21] More recently, an oral formulation of cladribine has been developed and approved for the treatment of multiple sclerosis, highlighting the expanding therapeutic potential of this class of drugs.[22]

Clinical Trial Data for Cladribine in Hairy Cell Leukemia:

| Study/Trial | Treatment | Key Findings | Reference |

| Phase II Trial (MD Anderson) | Sequential Cladribine and Rituximab | Complete response rate of 97%, with a 10-year event-free survival of 86.7%. | [4][21] |

| Randomized Phase II (NCI) | Cladribine with Concurrent vs. Delayed Rituximab | Concurrent treatment resulted in a much higher rate of minimal residual disease-free complete response (97% vs. 24%). | [23] |

Experimental Protocol: In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxic effects of a compound on cancer cell lines.[15]

Materials:

-

Cancer cell line of interest (e.g., HL-60 for leukemia)

-

Cell culture medium and supplements

-

Purine nucleoside analog to be tested

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the purine analog and incubate for 48-72 hours.[15]

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[15]

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[15]

-

Measure the absorbance at 570 nm using a microplate reader.[15]

-

Calculate the IC50 value (the concentration of the drug that inhibits cell growth by 50%) from the dose-response curve.[15]

Conclusion and Future Directions

The discovery and development of purine nucleoside analogs stand as a testament to the power of rational drug design. From their origins in the systematic investigation of nucleic acid metabolism to their current role as indispensable therapies for cancer, viral infections, and autoimmune diseases, these compounds have had a profound impact on human health. The ongoing research into new analogs, novel delivery systems, and combination therapies continues to expand their therapeutic utility. As our understanding of the molecular basis of disease deepens, the principles pioneered by Elion and Hitchings will undoubtedly continue to guide the development of the next generation of targeted therapies.

References

- 1. Pharmacokinetics of vidarabine in the treatment of polyarteritis nodosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Vidarabine - Wikipedia [en.wikipedia.org]

- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 5. Pharmacokinetics of Acyclovir and Its Metabolites in Cerebrospinal Fluid and Systemic Circulation after Administration of High-Dose Valacyclovir in Subjects with Normal and Impaired Renal Function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacology, Tolerance, and Antiviral Activity of Vidarabine Monophosphate in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Purine nucleoside phosphorylases as targets for transition-state analog design (Chapter 15) - Drug Design [cambridge.org]

- 8. 6-MERCAPTOPURINE SAR, synthesis, mechanism of action, therapeutic actions, side effects and mcq - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 9. Phase III trial of fludarabine plus cyclophosphamide compared with fludarabine for patients with previously untreated chronic lymphocytic leukemia: US Intergroup Trial E2997 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fludarabine as second-line therapy for B cell chronic lymphocytic leukaemia: a technology assessment - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Pharmacokinetics of vidarabine in the treatment of infants and children with infections due to herpesviruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Single-dose pharmacokinetics of acyclovir - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Acyclovir clinical pharmacology. An overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. vjs.ac.vn [vjs.ac.vn]

- 17. Acyclovir synthesis - chemicalbook [chemicalbook.com]

- 18. Fludarabine in the treatment of chronic lymphocytic leukemia: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. ClinicalTrials.gov [clinicaltrials.gov]

- 21. Long-term results of the sequential combination of cladribine and rituximab in Hairy cell leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Randomized Phase II Study of First-Line Cladribine With Concurrent or Delayed Rituximab in Patients With Hairy Cell Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of (2R,3S,4R)-2-(hydroxymethyl)tetrahydrothiophene-3,4-diol: A Technical Guide

This technical guide provides a comprehensive overview of the expected spectroscopic data for (2R,3S,4R)-2-(hydroxymethyl)tetrahydrothiophene-3,4-diol, a thiosugar of interest in medicinal chemistry and drug development.[1][2][3] As a purine nucleoside analog, understanding its structural features is paramount for elucidating its mechanism of action and for the development of related therapeutic agents.[4][5] This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed predictive analysis of its NMR, mass spectrometry, infrared, and UV-Visible spectroscopic signatures. The isosteric replacement of an oxygen atom with sulfur in the carbohydrate ring can significantly alter the molecule's physicochemical and biological properties, including its stability and bioactivity.[1][6]

Molecular Structure and Stereochemistry

The structure of this compound is characterized by a five-membered tetrahydrothiophene ring with three contiguous stereocenters. The stereochemistry is defined as (2R,3S,4R), indicating a specific spatial arrangement of the hydroxymethyl group at C2 and the hydroxyl groups at C3 and C4. This defined stereochemistry is crucial for its biological activity and receptor binding.

Caption: 2D representation of this compound with stereochemical assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra, along with expected 2D correlations.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for each proton in the molecule. The chemical shifts are influenced by the electronegativity of adjacent atoms (S, O) and the overall stereochemistry. The tetrahydrothiophene ring is not planar and will likely exist in a rapidly interconverting puckered conformation, such as a twist or envelope form, which will influence the observed coupling constants.[7][8]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H2 | 3.5 - 3.8 | ddd | J(H2,H3) = 4-6, J(H2,C5Ha) = 6-8, J(H2,C5Hb) = 4-6 |

| H3 | 4.0 - 4.3 | dd | J(H3,H2) = 4-6, J(H3,H4) = 5-7 |

| H4 | 4.2 - 4.5 | dd | J(H4,H3) = 5-7, J(H4,C5Ha) = 6-8 |

| H5a, H5b | 2.8 - 3.2 | m | |

| CH₂OH | 3.7 - 4.0 | m | |

| OH (3, 4, CH₂OH) | Broad singlets (variable) | br s |

Causality behind Predictions:

-

H2, H3, H4: These protons are attached to carbons bearing electronegative oxygen or sulfur atoms, leading to downfield shifts. The specific stereochemistry will influence the dihedral angles and thus the coupling constants.

-

H5a, H5b: These protons are adjacent to the sulfur atom and are expected to appear as a complex multiplet.

-

CH₂OH: The protons of the hydroxymethyl group will be diastereotopic and are expected to show a complex multiplet.

-

OH Protons: The chemical shifts of the hydroxyl protons are concentration and solvent-dependent and will likely appear as broad singlets.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | 60 - 65 |

| C3 | 75 - 80 |

| C4 | 70 - 75 |

| C5 | 35 - 40 |

| CH₂OH | 65 - 70 |

Causality behind Predictions:

-

C2, C3, C4, CH₂OH: These carbons are bonded to oxygen or sulfur, resulting in significant downfield shifts.

-

C5: This carbon is adjacent to the sulfur atom and is expected to be the most upfield of the ring carbons.

2D NMR Spectroscopy

2D NMR experiments such as COSY, HSQC, and HMBC are essential for unambiguous assignment of the ¹H and ¹³C signals.

References

- 1. Thiosugars: new perspectives regarding availability and potential biochemical and medicinal applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. [Thiosugars used as drugs] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.eu [file.medchemexpress.eu]

- 5. medchemexpress.com [medchemexpress.com]

- 6. mdpi.com [mdpi.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. ac1.hhu.de [ac1.hhu.de]

Substituted Tetrahydrothiophenes: A Comprehensive Technical Guide for Advanced Research and Development

Introduction

The tetrahydrothiophene (THT), or thiolane, scaffold is a five-membered saturated sulfur-containing heterocycle that has garnered significant attention in the fields of medicinal chemistry, materials science, and chemical synthesis.[1][2] Its unique stereochemical and electronic properties, conferred by the sulfur heteroatom, make it a valuable pharmacophore and a versatile building block.[3][4] The non-planar, puckered conformation of the THT ring allows for diverse spatial arrangements of substituents, enabling fine-tuning of molecular shape and interactions with biological targets.[2] This guide provides an in-depth exploration of the synthesis, properties, and applications of substituted tetrahydrothiophenes, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

Core Synthetic Strategies: Mastering the Construction of the Tetrahydrothiophene Ring

The synthesis of substituted tetrahydrothiophenes can be broadly categorized into methods that construct the ring and methods that functionalize a pre-existing ring. The choice of strategy is dictated by the desired substitution pattern, stereochemistry, and the availability of starting materials.

Ring-Closing Strategies: From Dienes and Thiols to Complex Scaffolds

Intramolecular cyclization reactions are powerful tools for the stereocontrolled synthesis of tetrahydrothiophenes. These methods often involve the formation of a carbon-sulfur bond as the key ring-closing step.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis has emerged as a versatile and highly efficient method for the synthesis of a wide array of unsaturated rings, including dihydrothiophenes which can be readily reduced to tetrahydrothiophenes.[5] This reaction utilizes transition metal catalysts, most notably Grubbs' and Schrock's catalysts, to facilitate the intramolecular metathesis of a diene substrate.[5][6] The primary advantage of RCM lies in its functional group tolerance and its ability to form medium to large rings, which were previously challenging to synthesize.[5][7]

The general mechanism involves the formation of a metallacyclobutane intermediate, which then undergoes a retro [2+2] cycloaddition to release an alkene byproduct (typically ethylene) and the desired cyclic olefin.[5]

Experimental Protocol: Synthesis of a Dihydrothiophene via RCM

This protocol describes the synthesis of a generic dihydrothiophene from a diallyl sulfide derivative.

Materials:

-

Diallyl sulfide derivative (1.0 eq)

-

Grubbs' Second Generation Catalyst (0.01-0.05 eq)

-

Anhydrous, degassed dichloromethane (DCM)

Procedure:

-

Dissolve the diallyl sulfide derivative in anhydrous, degassed DCM to a concentration of 0.01-0.1 M. The use of dilute conditions is crucial to favor the intramolecular RCM over intermolecular polymerization.

-

Add Grubbs' Second Generation Catalyst to the solution. The catalyst is typically a dark brown or green solid.

-

Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature or with gentle heating (40 °C). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether to deactivate the catalyst.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired dihydrothiophene.

-

The resulting dihydrothiophene can be subsequently hydrogenated using standard conditions (e.g., H₂, Pd/C) to yield the corresponding substituted tetrahydrothiophene.

Causality of Experimental Choices:

-

Anhydrous and Degassed Solvent: Ruthenium metathesis catalysts are sensitive to air and moisture. Using anhydrous and degassed solvents prevents catalyst deactivation and ensures optimal catalytic activity.

-

Dilute Conditions: High dilution favors the intramolecular reaction pathway, minimizing the formation of oligomeric and polymeric byproducts.

-

Inert Atmosphere: Prevents the oxidation and deactivation of the ruthenium catalyst.

-

Ethyl Vinyl Ether Quench: The catalyst is quenched to prevent further unwanted reactions during workup and purification.

Intramolecular S-Vinylation and Related Cyclizations

Intramolecular S-vinylation of thiols with vinyl halides provides an efficient, ligand-free route to tetrahydrothiophenes.[8] This method, often catalyzed by copper(I) iodide (CuI), demonstrates a strong preference for 4-exo cyclization over other modes.[8] Other notable intramolecular cyclizations include the base-promoted, stereospecific carbon-sulfur bond formation through a double SN2 displacement mechanism, which is particularly useful for preparing chiral tetrahydrothiophenes.[8]

Cycloaddition Reactions: Building the Ring in a Single Step

[3+2] and [4+2] cycloaddition reactions offer a convergent and often stereocontrolled approach to the synthesis of highly functionalized tetrahydrothiophenes. These reactions involve the combination of two or more unsaturated components to form the heterocyclic ring in a single step.

A notable example is the [3+2] cycloaddition of donor-acceptor cyclopropanes with thionoesters, providing access to substituted tetrahydrothiophenes.[9] Additionally, nucleophilic cycloaddition of thiocyanates with C60 fullerenes has been reported to yield C60-fused 2-iminotetrahydrothiophene derivatives.[10]

Cascade and Domino Reactions: Efficiency in Complexity

Organocatalytic domino reactions have been developed for the asymmetric synthesis of highly functionalized tetrahydrothiophenes.[11] For instance, a sulfa-Michael/aldol cascade reaction between 1,4-dithiane-2,5-diol and chalcones, catalyzed by a bifunctional squaramide, yields trisubstituted tetrahydrothiophenes with three contiguous stereocenters in a highly stereocontrolled manner.[8] These cascade reactions are highly atom-economical and can generate significant molecular complexity from simple starting materials in a single operation.

Key Applications in Drug Discovery and Materials Science

The unique structural and electronic properties of the tetrahydrothiophene ring have led to its incorporation into a wide range of biologically active molecules and advanced materials.

Medicinal Chemistry: A Privileged Scaffold

The tetrahydrothiophene moiety is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous compounds with diverse pharmacological activities.[3][4] It can act as a bioisostere for other cyclic systems, such as tetrahydrofuran or cyclopentane, offering a means to modulate physicochemical properties like lipophilicity and metabolic stability.

Table 1: Examples of Biologically Active Substituted Tetrahydrothiophenes

| Compound Class | Biological Activity | Reference(s) |

| Tetrahydrothiophene Lignans | Antiviral, anticancer, immunosuppressive | [1] |

| Tetrahydrobenzo[b]thiophene Derivatives | Antioxidant, anti-inflammatory | [12] |

| Thiophene-based Acetylcholinesterase Inhibitors | Potential treatment for Alzheimer's disease | [13] |

| RORγt Modulators | Treatment of inflammatory and autoimmune diseases | [14] |

| Acaricidal Tetrahydrothiophene Derivatives | Control of Psoroptes cuniculi | [15][16] |

The versatility of the tetrahydrothiophene scaffold is further highlighted by its use in the synthesis of novel spirocyclic systems with potential applications in drug discovery.[17]

Materials Science: Building Blocks for Functional Materials

Beyond medicinal chemistry, substituted tetrahydrothiophenes and their oxidized derivatives (sulfoxides and sulfones) are valuable components in materials science. Polythiophenes, derived from the polymerization of thiophene monomers, are well-known conducting polymers with applications in organic electronics.[18] The saturated tetrahydrothiophene ring can be incorporated into polymers to modify their physical and chemical properties. For instance, C60-fused tetrahydrothiophene derivatives have been synthesized, suggesting potential applications in fullerene-based materials.[10]

Visualizing Key Synthetic Pathways

To better illustrate the synthetic strategies discussed, the following diagrams, generated using Graphviz, depict the core concepts of Ring-Closing Metathesis and a general scheme for cascade reactions.

Caption: Workflow for the synthesis of a substituted tetrahydrothiophene via Ring-Closing Metathesis.

Caption: A simplified representation of a cascade reaction for tetrahydrothiophene synthesis.

Conclusion and Future Outlook

Substituted tetrahydrothiophenes represent a fascinating and highly valuable class of heterocyclic compounds. The continuous development of novel and efficient synthetic methodologies, such as stereoselective cyclizations and catalytic cascade reactions, has significantly expanded the accessible chemical space of these molecules. Their proven track record as privileged scaffolds in medicinal chemistry, coupled with their emerging applications in materials science, ensures that the exploration of substituted tetrahydrothiophenes will remain a vibrant and fruitful area of research. Future efforts will likely focus on the development of even more atom-economical and environmentally benign synthetic methods, as well as the design and synthesis of novel tetrahydrothiophene derivatives with tailored biological and material properties. The insights and protocols provided in this guide are intended to empower researchers to confidently navigate and contribute to this exciting field.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of Tetrahydrothiophene_Chemicalbook [chemicalbook.com]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Ring-closing metathesis - Wikipedia [en.wikipedia.org]

- 6. Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. drughunter.com [drughunter.com]

- 8. Tetrahydrothiophene synthesis [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of C60-fused tetrahydrothiophene derivatives via nucleophilic cycloaddition of thiocyanates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, synthesis and acaricidal activity of tetrahydrothiophene derivatives against Psoroptes cuniculi - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, synthesis and acaricidal activity of tetrahydrothiophene derivatives against Psoroptes cuniculi - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Thiophene - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to (2R,3S,4R)-2-(hydroxymethyl)tetrahydrothiophene-3,4-diol: A Thiosugar Nucleoside Analog with Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Authored by [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the thiosugar nucleoside analog, (2R,3S,4R)-2-(hydroxymethyl)tetrahydrothiophene-3,4-diol. Identified by the CAS number 190315-43-6 and also known as 1,4-Dideoxy-1,4-epithio-D-ribitol, this compound is a purine nucleoside analog with significant potential in antiviral and anticancer research. This document delves into its chemical identity, proposed synthesis, mechanism of action, methodologies for biological evaluation, and essential safety protocols. The information is curated to support researchers and drug development professionals in their exploration of this promising therapeutic candidate.

Core Identifiers and Chemical Properties

A clear and unambiguous identification of a chemical entity is paramount for research and development. This section provides the core identifiers and fundamental chemical properties of this compound.

| Identifier/Property | Value | Reference |

| CAS Number | 190315-43-6 | [Vendor Data Sheets] |

| Systematic Name | This compound | IUPAC Nomenclature |

| Synonym | 1,4-Dideoxy-1,4-epithio-D-ribitol | |

| Molecular Formula | C₅H₁₀O₃S | [Vendor Data Sheets] |

| Molecular Weight | 150.20 g/mol | [Vendor Data Sheets] |

| Appearance | White to off-white solid (predicted) | |

| Solubility | Soluble in water and polar organic solvents (predicted) |

Synthesis and Spectroscopic Characterization

Proposed Synthetic Pathway

The synthesis of thiosugar nucleosides often involves the construction of a suitable thiosugar intermediate followed by glycosylation with a nucleobase. However, for the target molecule, which is the thiosugar moiety itself, the synthesis would logically conclude with the formation and deprotection of the tetrahydrothiophene ring. A potential approach could start from a readily available chiral precursor, such as a protected D-ribose derivative.

Disclaimer: The following protocol is a proposed synthetic route based on analogous chemical transformations and has not been experimentally validated for this specific compound.

Caption: Proposed synthesis workflow for this compound.

Spectroscopic Characterization (Predicted)

For unambiguous identification, the following spectroscopic data would be expected for the final compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would show characteristic signals for the protons on the tetrahydrothiophene ring and the hydroxymethyl group. The chemical shifts and coupling constants would be crucial for confirming the stereochemistry (2R, 3S, 4R).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display five distinct signals corresponding to the five carbon atoms in the molecule. The chemical shifts would be indicative of the carbon environments (e.g., carbons attached to hydroxyl groups, sulfur, etc.).[4]

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques would be suitable. The mass spectrum should show a prominent peak for the molecular ion [M+H]⁺ or [M+Na]⁺, confirming the molecular weight.[5][6][7]

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the hydroxyl groups.

Biological Activity and Mechanism of Action

This compound is classified as a purine nucleoside analog, a class of compounds known for their significant therapeutic activities, particularly as antiviral and anticancer agents.[8]

General Mechanism of Action of Purine Nucleoside Analogs

Purine nucleoside analogs exert their cytotoxic effects primarily by interfering with nucleic acid synthesis and cellular metabolism.[9] The general mechanism involves:

-

Cellular Uptake: The analog is transported into the cell.

-

Phosphorylation: It is phosphorylated by cellular kinases to its active triphosphate form.

-

Inhibition of DNA Synthesis: The triphosphate analog competes with natural deoxynucleotides for incorporation into the growing DNA strand by DNA polymerases. Its incorporation often leads to chain termination.

-

Induction of Apoptosis: The disruption of DNA replication and repair mechanisms triggers programmed cell death (apoptosis).

Potential Therapeutic Applications

-

Anticancer Activity: Thiopurine antimetabolites, a related class of compounds, are used in the treatment of acute leukemia and other cancers.[10] The cytotoxic effects of thionucleoside analogs have been demonstrated against various cancer cell lines.[10][11][12] this compound, as a purine nucleoside analog, is a strong candidate for investigation as an anticancer agent.

-

Antiviral Activity: Nucleoside analogs are a cornerstone of antiviral therapy. The structural similarity of this thiosugar to natural ribose suggests it could interfere with viral replication processes.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of this compound, a series of in vitro assays are recommended.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[13][14][15]

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound stock solution (in DMSO or water)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., 0.1 to 100 µM) and a vehicle control. Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value from the dose-response curve.

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.[13]

Materials:

-

Cancer cells treated with the test compound (at its IC₅₀ concentration)

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with the test compound for 24-48 hours.

-

Cell Harvesting: Harvest and wash the cells.

-

Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Safety and Handling

As a nucleoside analog with potential cytotoxic properties, this compound should be handled with care in a laboratory setting.[16][17][18]

5.1. Personal Protective Equipment (PPE):

-

Wear a lab coat, safety glasses with side shields, and nitrile gloves.

5.2. Handling:

-

Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Prepare solutions in a fume hood.

5.3. Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

5.4. Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound represents a molecule of significant interest for the fields of medicinal chemistry and drug discovery. Its classification as a thiosugar purine nucleoside analog positions it as a promising candidate for further investigation as an antiviral and anticancer agent. This guide provides a foundational framework for researchers to understand its chemical nature, devise synthetic strategies, and evaluate its biological potential in a safe and effective manner. Further research is warranted to fully elucidate its therapeutic efficacy and mechanism of action.

References

- 1. Syntheses of 4′-thioribonucleosides and thermodynamic stability and crystal structure of RNA oligomers with incorporated 4′-thiocytosine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. A flexible and scalable synthesis of 4′-thionucleosides - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05679E [pubs.rsc.org]

- 4. Determination of the DNA sugar pucker using 13C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mass spectrometry analysis of nucleosides and nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Mass spectrometry of nucleosides related to guanosine, and codicillary research topics | Institutional Repository | J. Willard Marriott Digital Library [collections.lib.utah.edu]

- 8. Synthesis of 4'-Thionucleosides as Antitumor and Antiviral Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nucleoside analogues and nucleobases in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. rep.polessu.by [rep.polessu.by]

- 11. Development of novel pyrimidine nucleoside analogs as potential anticancer agents: Synthesis, characterization, and In-vitro evaluation against pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cytotoxic nucleoside analogues: different strategies to improve their clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. bitesizebio.com [bitesizebio.com]

- 15. researchgate.net [researchgate.net]

- 16. Safety, efficacy and delivery of multiple nucleoside analogs via drug encapsulated carbon (DECON) based sustained drug release platform - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Nucleoside Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]

Stereochemistry of 2-(hydroxymethyl)tetrahydrothiophene-3,4-diol isomers

An In-depth Technical Guide to the Stereochemistry of 2-(hydroxymethyl)tetrahydrothiophene-3,4-diol Isomers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrahydrothiophene scaffold is a privileged heterocycle in medicinal chemistry, valued for its unique physicochemical properties and ability to form key interactions with biological targets. The introduction of multiple stereocenters, as seen in 2-(hydroxymethyl)tetrahydrothiophene-3,4-diol, exponentially increases molecular complexity and potential biological specificity. This molecule, possessing three chiral centers, can exist as eight distinct stereoisomers (four pairs of enantiomers), each with a unique three-dimensional architecture. Understanding and controlling this stereochemistry is paramount for drug development, as different isomers can exhibit vastly different pharmacological and toxicological profiles. This guide provides a comprehensive framework for the stereoselective synthesis, chromatographic resolution, and definitive stereochemical assignment of the 2-(hydroxymethyl)tetrahydrothiophene-3,4-diol isomers, grounding its protocols in established principles of organic chemistry and analytical science.